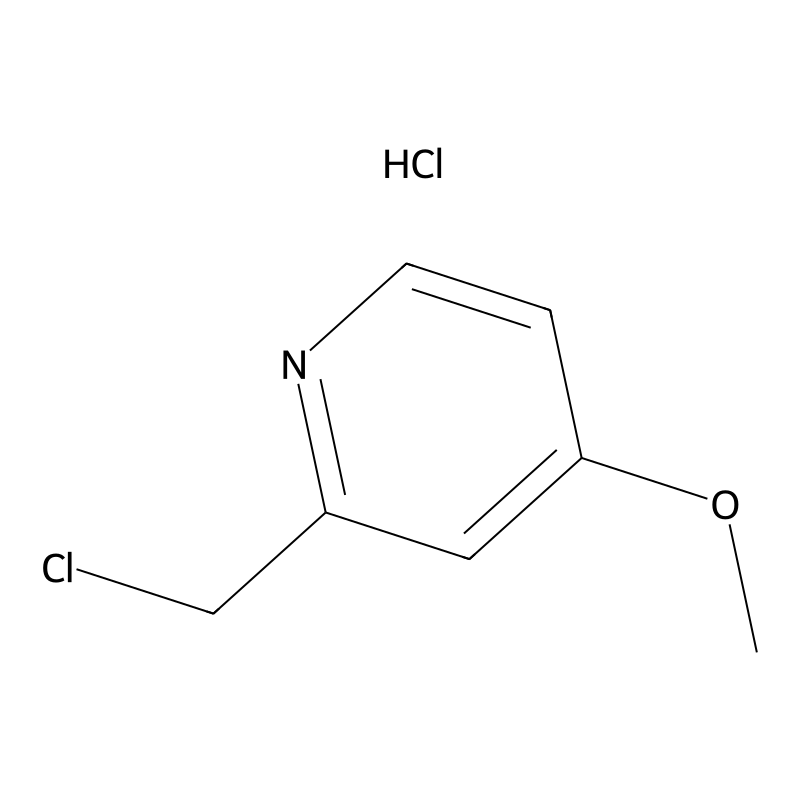2-(Chloromethyl)-4-methoxypyridine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Base Catalyzed Alkylation of p-tert-butylcalix Arene
Scientific Field: Organic Chemistry
Summary of Application: This compound is used as a reagent in the base-catalyzed alkylation of p-tert-butylcalix arene.
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
Scientific Field: Biochemistry / Medical Imaging
Summary of Application: This compound is used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.
2-(Chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 222.11 g/mol. This compound features a pyridine ring substituted with a chloromethyl group and a methoxy group, making it an important intermediate in organic synthesis. The compound is primarily available in solid form and is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain its stability and purity .
- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
- Alkylation Reactions: The methoxy group can engage in alkylation processes, providing pathways to synthesize more complex molecules.
2-(Chloromethyl)-4-methoxypyridine hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. It has been reported to cause skin irritation and serious eye damage, indicating its potential toxicity . Furthermore, its derivatives are explored for their therapeutic properties, particularly in treating ulcers, as they may exhibit ulcerative therapeutic activities .
The synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride can be achieved through several methods:
- Starting Material Reaction: The compound can be synthesized from 4-methoxypyridine by chloromethylation using chloromethyl methyl ether or similar reagents.
- Catalytic Methods: Utilizing catalysts such as Lewis acids can enhance the efficiency of the chloromethylation process.
- Alternative Routes: Various synthetic pathways involving intermediate compounds can also yield this hydrochloride salt effectively.
This compound finds applications in several fields:
- Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs, particularly those targeting ulcer treatments.
- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
- Research: Employed in various chemical research studies focusing on pyridine derivatives and their biological implications.
Studies on the interactions of 2-(Chloromethyl)-4-methoxypyridine hydrochloride with other compounds are crucial for understanding its potential pharmacological effects. Interaction studies often focus on:
- Reactivity with Nucleophiles: Assessing how effectively the compound reacts with different nucleophiles can provide insights into its utility in synthetic chemistry.
- Biological Interactions: Evaluating how this compound interacts with biological systems helps establish its safety profile and therapeutic potential.
Several compounds share structural similarities with 2-(Chloromethyl)-4-methoxypyridine hydrochloride. Here are some notable examples:
Uniqueness
The uniqueness of 2-(Chloromethyl)-4-methoxypyridine hydrochloride lies in its specific combination of functional groups that facilitate distinct reactivity patterns and biological activities compared to similar compounds. Its chloromethyl group enhances its electrophilicity, making it particularly useful in nucleophilic substitution reactions.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








